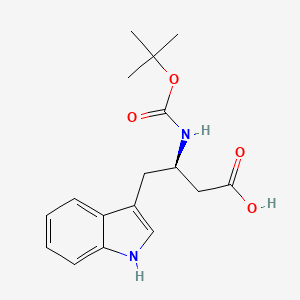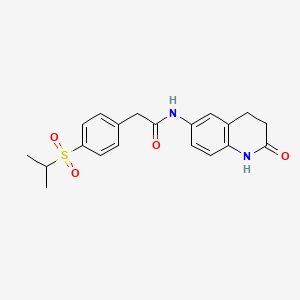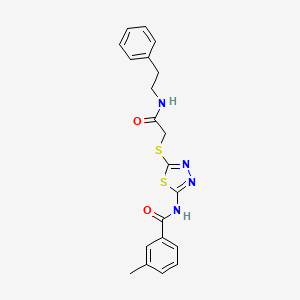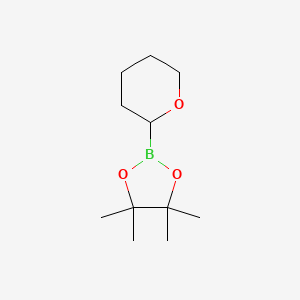
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. BCA is a benzoxazine-based monomer that can be polymerized to produce high-performance thermosetting polymers with excellent mechanical, thermal, and electrical properties. The unique chemical structure of BCA also makes it a promising candidate for drug design and development.
作用機序
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is not fully understood. However, it is believed that N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide exerts its biological activities by interacting with specific targets in cells, such as enzymes, receptors, and ion channels. The unique chemical structure of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide allows it to bind to these targets with high affinity and specificity, leading to the modulation of their activity.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide in scientific research is its unique chemical structure, which allows for the synthesis of a wide range of derivatives with different biological activities. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug design and development. However, one of the limitations of using N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide. One potential direction is the synthesis of novel derivatives of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide with improved biological activities and pharmacokinetic properties. Another direction is the development of new methods for the synthesis of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide and its derivatives, which could lead to more efficient and cost-effective production. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide and its derivatives, which could provide valuable insights into their potential therapeutic applications. Finally, the use of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide as an adsorbent for the removal of pollutants from water could be further explored, with the aim of developing more efficient and sustainable water treatment technologies.
合成法
The synthesis of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide involves the reaction between benzylamine, malononitrile, and 2-hydroxyacetophenone in the presence of an acid catalyst. The reaction proceeds via a multicomponent condensation reaction, which results in the formation of the benzoxazine ring. The final product is obtained by purification and recrystallization.
科学的研究の応用
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been used as a starting material for the synthesis of novel benzoxazine-based compounds with potential anticancer, antiviral, and antimicrobial activities. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has also been used as a monomer for the synthesis of high-performance thermosetting polymers with excellent mechanical, thermal, and electrical properties. These polymers have potential applications in aerospace, electronics, and automotive industries. In environmental science, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been used as an adsorbent for the removal of heavy metals and organic pollutants from water.
特性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-11-13-22(14-16-6-2-1-3-7-16)19(24)10-12-23-17-8-4-5-9-18(17)26-15-20(23)25/h1-9H,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBAVPPGOOCDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)
![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![4-ethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)
![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)


![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2423321.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)

